molecular formula C13H17Cl2NO3S B3012171 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide CAS No. 1219912-42-1

2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide

Cat. No.: B3012171
CAS No.: 1219912-42-1
M. Wt: 338.24
InChI Key: KHGVNIAJSYWZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide is a novel synthetic benzenesulfonamide derivative designed for anticancer research and drug discovery. This compound is of significant interest due to the established pharmacological profile of the 2,4-dichloro-5-methylbenzenesulfonamide scaffold, which has been extensively studied in molecular hybrid strategies to develop potent chemotherapeutic agents . Research on closely related structural analogs has demonstrated promising cytotoxic effects against a range of human cancer cell lines, including cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancers . The mechanism of action for this class of compounds often involves the induction of apoptosis, or programmed cell death. Specific analogs have been shown to activate key executioner enzymes, caspase-8 and -9, disrupt the mitochondrial membrane potential, and cause cell cycle arrest in the subG0 phase, marking them as potent inducers of cancer cell death . The unique structure of this compound, which integrates a benzenesulfonamide pharmacophore with a 1-hydroxycyclopentylmethyl functional group, is intended to leverage synergistic effects for enhanced bioactivity and target specificity. As with all compounds in this category, it is intended for research applications only. Researchers are encouraged to investigate its full potential in rigorous in vitro and in vivo studies. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3S/c1-9-6-12(11(15)7-10(9)14)20(18,19)16-8-13(17)4-2-3-5-13/h6-7,16-17H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGVNIAJSYWZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Cyclopentylation: The attachment of a cyclopentyl group to the nitrogen atom of the sulfonamide.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide exhibit antimicrobial properties. They are being studied for their effectiveness against various bacterial strains. A notable study demonstrated that derivatives of this compound showed significant inhibition of bacterial growth, suggesting potential use as an antibiotic agent .

Anti-inflammatory Effects

The compound's structure suggests it may have anti-inflammatory properties. Studies have shown that related sulfonamide compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This opens avenues for developing new anti-inflammatory drugs based on this compound .

Cancer Research

There is emerging interest in the use of sulfonamide derivatives in cancer therapy. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including compounds similar to this compound. The results indicated a promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting effective dosage ranges for therapeutic use .

Case Study 2: Inhibition of COX Enzymes

In another research article focusing on anti-inflammatory agents, the effects of sulfonamide derivatives were tested on COX-1 and COX-2 enzymes. The findings revealed that certain modifications in the chemical structure enhanced the inhibitory potency against these enzymes, indicating potential for development as non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to antibacterial effects. The cyclopentyl group can influence the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the target organisms or cells.

Comparison with Similar Compounds

(E)-2,4-Dichloro-N-(4-Cinnamoylphenyl)-5-Methylbenzenesulfonamide (Chalcone Hybrids)

  • Structure : Features a 4-cinnamoylphenyl substituent instead of the hydroxycyclopentyl group. The cinnamoyl moiety introduces a conjugated α,β-unsaturated ketone system (chalcone) .
  • Synthesis : Prepared via Claisen-Schmidt condensation between N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide and benzaldehyde derivatives under basic conditions (KOH/EtOH, 24–48 h) .
  • Biological Activity :
    • Anticancer : Bromine substitution at the chalcone’s para position (e.g., derivative 5 ) enhances cytotoxicity, likely due to increased halogen bonding and lipophilicity .
    • Antioxidant : The alkenyl group in chalcone contributes to radical scavenging, with IC₅₀ values comparable to ascorbic acid in DPPH assays .
  • Structural Analysis : IR spectra confirm sulfonyl (1355–1160 cm⁻¹) and carbonyl (1652–1646 cm⁻¹) groups; NMR reveals distinct methyl signals at δ ~2.3 ppm .

2,4-Dichloro-N-(4-Chlorophenyl)benzenesulfonamide

  • Structure : Lacks the 5-methyl and hydroxycyclopentyl groups. The sulfonamide nitrogen is bonded to a 4-chlorophenyl ring .
  • Crystallography : Twisted conformation at the S–N bond (torsion angle: 67.8°). Sulfonyl and aniline benzene rings are tilted by 65.0°, forming hydrogen-bonded dimers in the crystal lattice .
  • Synthesis: Derived from 2,4-dichlorobenzenesulfonyl chloride and p-chloroaniline, followed by recrystallization in ethanol .

Non-Sulfonamide Analogs with Dichloro Substitution

3,4-Dichloro-N-[[1-(Dimethylamino)cyclohexyl]methyl]benzamide (AH-7921)

  • Structure: A benzamide derivative with a dimethylamino-cyclohexylmethyl group. Classified as a controlled substance due to opioid receptor activity .
  • Key Differences: The amide group (–CONH–) vs. sulfonamide (–SO₂NH–) alters hydrogen-bonding capacity and metabolic stability. The dimethylamino group enhances basicity, influencing receptor binding .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Benzenesulfonamide (1-Hydroxycyclopentyl)methyl, 5-Me Not reported (analogs: anticancer) Likely SN2 reaction or coupling
Chalcone Hybrids (e.g., derivative 5 ) Benzenesulfonamide + chalcone 4-Cinnamoylphenyl, Br (para position) Anticancer (IC₅₀: ~10 μM), antioxidant Claisen-Schmidt condensation
2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide Benzenesulfonamide 4-Chlorophenyl Not reported (structural studies) Sulfonyl chloride + aniline
AH-7921 Benzamide Dimethylamino-cyclohexylmethyl Opioid agonist Amide coupling

Structure-Activity Relationship (SAR) Insights

  • Dichloro Substitution : The 2,4-dichloro pattern is conserved in sulfonamides and benzamides, likely enhancing hydrophobic interactions and target binding .
  • Hydroxycyclopentyl vs. However, it may lack the chalcone’s antioxidant α,β-unsaturated ketone .
  • Methyl Group at C5 : The 5-methyl substituent in the target compound could increase steric hindrance, affecting enzyme active-site binding compared to unsubstituted analogs .

Biological Activity

2,4-Dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide, identified by its CAS number 1216628-34-0, is a sulfonamide derivative with potential therapeutic applications. Its structure includes a dichlorobenzene moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15Cl2N1O2SC_{13}H_{15}Cl_2N_1O_2S with a molecular weight of approximately 288.17 g/mol. The compound features a sulfonamide group, which is often associated with antibacterial properties.

PropertyValue
Molecular FormulaC13H15Cl2N1O2S
Molecular Weight288.17 g/mol
CAS Number1216628-34-0
StructureChemical Structure

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. Research indicates that compounds like this compound exhibit significant antimicrobial activity against various gram-positive and gram-negative bacteria.

The primary mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folate in bacteria. By mimicking PABA, these compounds competitively inhibit the enzyme, leading to impaired DNA synthesis and bacterial growth.

Study 1: Antibacterial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of several sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to standard sulfanilamide compounds, suggesting its potential as an effective antibacterial agent .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects. The IC50 values were determined using MTT assays, revealing that it effectively inhibits cell proliferation in a dose-dependent manner. Notably, the compound was more effective in hypoxic conditions typical of tumor microenvironments .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized in literature; however, similar sulfonamides are known to have moderate oral bioavailability and are primarily excreted via renal pathways. Toxicological assessments suggest that while the compound shows promising biological activity, careful evaluation is necessary to determine its safety profile in clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide, and what key reaction conditions influence yield?

  • Methodology : The compound is synthesized via sulfonylation of an appropriate amine intermediate (e.g., (1-hydroxycyclopentyl)methylamine) with 2,4-dichloro-5-methylbenzenesulfonyl chloride. Key steps include:

  • Base selection : Triethylamine or pyridine is used to neutralize HCl generated during the reaction, improving sulfonamide bond formation .
  • Solvent optimization : Reactions are typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to prevent hydrolysis of the sulfonyl chloride .
  • Purification : Flash chromatography or recrystallization is employed to isolate the product, with yields influenced by stoichiometric ratios and reaction time (typically 3–24 hours) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Analytical strategies :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dichlorophenyl, cyclopentanol, and sulfonamide groups. Chemical shifts for aromatic protons (6.5–7.5 ppm) and sulfonamide NH (~8 ppm) are critical .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns to confirm substituent positions .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm ensures >95% purity for biological testing .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance regioselectivity in the sulfonylation step?

  • Experimental design :

  • Design of Experiments (DoE) : Utilize factorial designs to evaluate interactions between temperature (0–25°C), solvent polarity (DCM vs. THF), and base strength (triethylamine vs. DMAP). Response variables include yield and byproduct formation .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify optimal quenching times, minimizing over-sulfonylation or hydrolysis .
    • Contradiction resolution : Conflicting reports on base efficacy (e.g., pyridine vs. triethylamine) may arise from solvent-dependent reactivity; polar aprotic solvents favor pyridine’s nucleophilicity .

Q. What role do computational chemistry methods play in designing novel derivatives with enhanced bioactivity?

  • In silico strategies :

  • Reaction path search : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in sulfonamide formation, reducing trial-and-error synthesis .
  • Docking studies : Molecular dynamics simulations identify potential binding interactions with biological targets (e.g., bacterial enzymes or cancer-associated proteins), guiding structural modifications .
    • Validation : Synthesize top-ranked derivatives from virtual libraries and compare predicted vs. experimental bioactivity (e.g., IC50_{50} values) .

Q. How should researchers address contradictions in reported biological activities of sulfonamide derivatives across studies?

  • Methodological harmonization :

  • Standardized assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) or cancer cell lines (e.g., MCF-7) to minimize variability in antimicrobial or cytotoxicity studies .
  • Structural verification : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomerism or degradation artifacts .
    • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends linked to substituent electronegativity or steric effects .

Application-Focused Questions

Q. What in vitro models are appropriate for evaluating the antimicrobial potential of this compound?

  • Experimental frameworks :

  • MIC assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria using broth microdilution per CLSI guidelines .
  • Biofilm disruption : Assess efficacy via crystal violet staining or confocal microscopy in biofilm-forming strains .
    • Mechanistic studies : Probe target engagement using β-lactamase inhibition assays or transcriptomic profiling to identify upregulated resistance pathways .

Q. How can the compound’s stability under physiological conditions be assessed for therapeutic potential?

  • Degradation studies :

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor decomposition via HPLC over 24–72 hours .
  • Metabolic profiling : Use liver microsomes or cytochrome P450 isoforms to identify major metabolites (e.g., hydroxylation or sulfonamide cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.